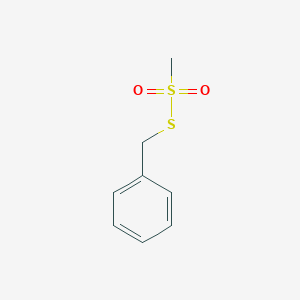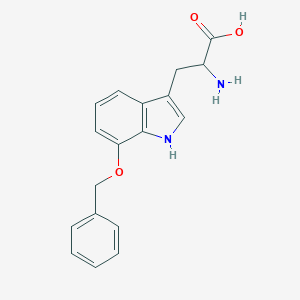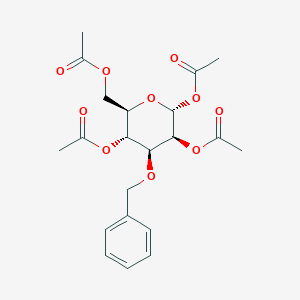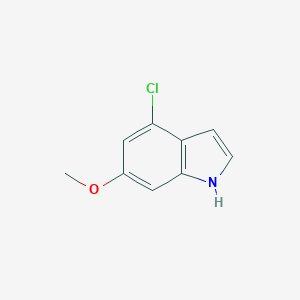
4-Chloro-6-methoxyindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Chloro-6-methoxyindole involves complex chemical processes, highlighting its role as a precursor in the formation of mutagens. For instance, it is identified as the precursor of a direct-acting bacterial mutagen when fava beans are treated with nitrite under simulated gastric conditions, demonstrating its relevance in the study of dietary impacts on health and carcinogenesis (Yang et al., 1984).
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methoxyindole and related compounds has been extensively studied using both experimental and theoretical techniques. Density Functional Theory (DFT), molecular docking, and various spectroscopic methods (FT-IR, FT-Raman, NMR) have been employed to investigate the structural parameters, providing insights into the geometrical parameters, chemical activity regions, and stability of the molecule (Aayisha et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Chloro-6-methoxyindole include its role in forming potent mutagens upon nitrosation. This process, particularly its reaction kinetics and the stability of the resultant alpha-hydroxy N-nitroso compounds, has been a subject of study to understand its mutagenic potential and implications for carcinogenesis (Brown et al., 1992).
Physical Properties Analysis
Investigations into the physical properties of 4-Chloro-6-methoxyindole and its derivatives, such as their fluorescence characteristics in various pH ranges and stability under different conditions, contribute to understanding its potential applications in biomedical analysis and fluorescent labeling. The stability and strong fluorescence of related compounds across a wide pH range underscore their utility in analytical chemistry (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties of 4-Chloro-6-methoxyindole, including its synthesis and reactivity towards various chemical treatments, have been explored to understand its behavior and potential uses in the synthesis of other complex molecules. For example, the compound’s involvement in the synthesis of methoxylated polychlorobiphenyls (MeO-CBs) through specific chemical reactions illustrates its versatility and application in environmental chemistry and toxicology studies (Bergman et al., 1995).
Applications De Recherche Scientifique
Carcinogenesis Research
- Field : Carcinogenesis
- Application : 4-Chloro-6-methoxyindole is the precursor of a potent mutagen that forms during nitrosation of the fava bean (Vicia faba) .
- Method : Fava beans were treated with nitrite under simulated gastric conditions to form a direct-acting bacterial mutagen . The precursor of the mutagen was isolated and identified as 4-chloro-6-methoxyindole .
- Results : The major product of nitrosation of 4-chloroindole and of 4-chloro-6-methoxyindole is a stable α-hydroxy N-nitroso compound . This is the first reported case of stable α-hydroxy N-nitroso compounds .
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives, including 4-Chloro-6-methoxyindole, are prevalent moieties present in selected alkaloids .
- Method : The synthesis of indole derivatives involves various chemical reactions, including nitrosation .
- Results : Indoles, both natural and synthetic, show various biologically vital properties . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Gas Chromatographic/Mass Spectrometric Analyses
- Field : Analytical Chemistry
- Application : 4-Chloro-6-methoxyindole has been identified as a component in gas chromatographic/mass spectrometric (GC/MS) analyses .
- Method : GC/MS analyses were used to identify the halogenated component as 4-chloro-6-methoxyindole .
- Results : The analyses identified 4-chloro-6-methoxyindole as a naturally occurring promutagen in Fava beans that has been linked to incidents of gastric cancer .
Orientations Futures
Indoles, including 4-Chloro-6-methoxyindole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders . Future research may focus on exploring these applications further.
Propriétés
IUPAC Name |
4-chloro-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZQWTXWGPFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239439 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxyindole | |
CAS RN |
93490-31-4 | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093490314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-6-methoxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62M589BM1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



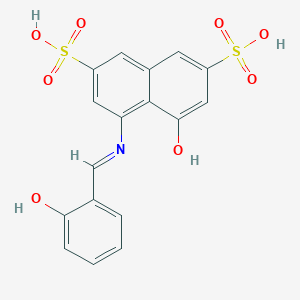
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
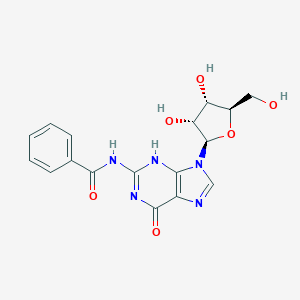
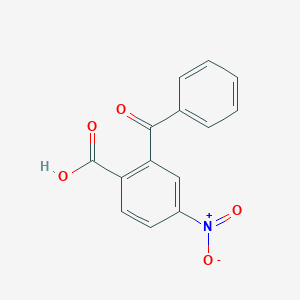
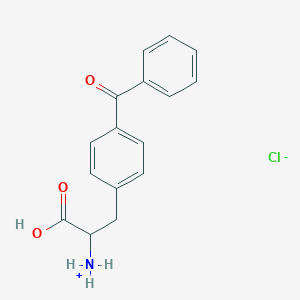
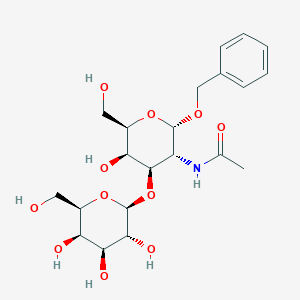
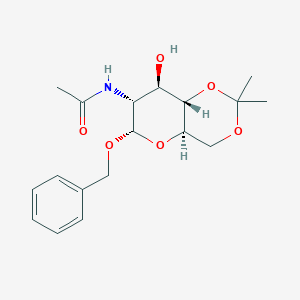
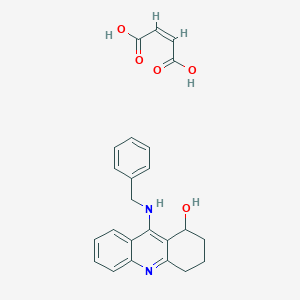
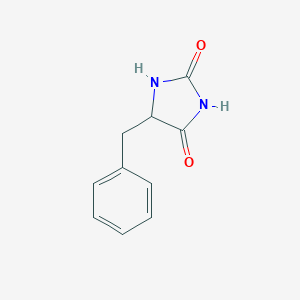
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
